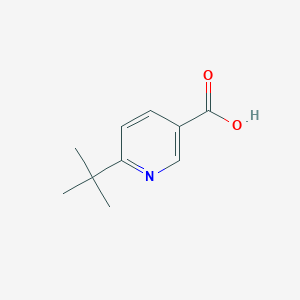

6-(tert-Butyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly as a modulator of G-protein coupled receptors like GPR109A, which is known to be a receptor for nicotinic acid. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with a discussion of the synthesis and biological activities of its parent compound, nicotinic acid, which serves as a valuable reference point in the absence of specific data for the tert-butyl derivative.

Core Chemical Properties

| Property | This compound (Predicted) | Nicotinic Acid (Experimental) |

| IUPAC Name | 6-(tert-butyl)pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid |

| Synonyms | 6-tert-butyl-3-pyridinecarboxylic acid | Niacin, Vitamin B3 |

| CAS Number | 832715-99-8 | 59-67-6 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₆H₅NO₂ |

| Molecular Weight | 179.22 g/mol | 123.11 g/mol |

| Melting Point | 150-160 °C | 236-239 °C[1] |

| Boiling Point | ~350 °C at 760 mmHg | Sublimes |

| Solubility | Sparingly soluble in water | 18 g/L in water at 20 °C |

| pKa | ~4.5 | 4.85[2] |

Disclaimer: The properties for this compound are predicted using computational tools and should be considered as estimates. Experimental verification is required for confirmation.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of substituted nicotinic acids can be adapted. One potential synthetic route is outlined below.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the oxidation of a corresponding 6-tert-butyl-3-alkylpyridine precursor.

Experimental Workflow: Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

Oxidation: To a solution of 6-tert-butyl-3-methylpyridine in a suitable solvent (e.g., water or pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) is added portion-wise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is collected by filtration or extracted with an organic solvent.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, its structural similarity to nicotinic acid suggests it may act as a ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂).

Nicotinic Acid's Mechanism of Action via GPR109A

Nicotinic acid is a known agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has been linked to anti-inflammatory effects.

Signaling Pathway: GPR109A Activation by Nicotinic Acid

Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.

Experimental Protocol: GPR109A Activation Assay

The activity of this compound as a potential GPR109A agonist can be evaluated using a cell-based assay that measures changes in intracellular cAMP levels.

Experimental Workflow: GPR109A cAMP Assay

Caption: Workflow for a cell-based GPR109A activation assay.

Detailed Protocol:

-

Cell Culture: A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293) is cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with varying concentrations of this compound, along with a known adenylyl cyclase activator such as forskolin to induce a measurable cAMP signal.

-

Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The resulting data is used to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) of this compound can be determined.

Conclusion

This compound represents an interesting synthetic derivative of nicotinic acid. While specific experimental data on its chemical and biological properties are currently scarce, its structural relationship to nicotinic acid provides a strong foundation for predicting its behavior and potential as a GPR109A agonist. The information and protocols provided in this guide offer a starting point for researchers interested in synthesizing and characterizing this compound, with the understanding that the data for the parent compound, nicotinic acid, serves as a valuable, albeit preliminary, reference. Further experimental investigation is crucial to fully elucidate the unique properties and therapeutic potential of this compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 6-(tert-Butyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 6-(tert-Butyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Through a comprehensive examination of its spectroscopic data and a detailed description of its synthesis, this document serves as a crucial resource for researchers engaged in the characterization of novel organic compounds.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₃NO₂, is a derivative of nicotinic acid (Vitamin B3) featuring a sterically demanding tert-butyl group at the 6-position of the pyridine ring. This substitution significantly influences the molecule's electronic and conformational properties, which are critical for its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 832715-99-8 |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent. |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the combined application of several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, the following sections detail the expected spectroscopic characteristics based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | d | 1H | H-2 (proton adjacent to the nitrogen and the carboxylic acid) |

| ~8.2 | dd | 1H | H-4 (proton between the two substituents) |

| ~7.5 | d | 1H | H-5 (proton adjacent to the tert-butyl group) |

| ~1.4 | s | 9H | -C(CH₃)₃ (protons of the tert-butyl group) |

| ~13.0 | br s | 1H | -COOH (proton of the carboxylic acid) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH (carbonyl carbon) |

| ~160 | C-6 (carbon attached to the tert-butyl group) |

| ~152 | C-2 (carbon adjacent to the nitrogen and the carboxylic acid) |

| ~138 | C-4 (carbon between the two substituents) |

| ~125 | C-3 (carbon attached to the carboxylic acid) |

| ~120 | C-5 (carbon adjacent to the tert-butyl group) |

| ~35 | -C(CH₃)₃ (quaternary carbon of the tert-butyl group) |

| ~30 | -C(CH₃)₃ (methyl carbons of the tert-butyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (of the carboxylic acid dimer) |

| 2960-2870 | Medium-Strong | C-H stretch (of the tert-butyl group) |

| ~1700 | Strong | C=O stretch (of the carboxylic acid) |

| ~1600, ~1580, ~1470 | Medium | C=C and C=N stretches (of the pyridine ring) |

| ~1300 | Medium | C-O stretch (of the carboxylic acid) |

| ~1200 | Medium | O-H bend (of the carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 179 | [M]⁺, Molecular ion |

| 164 | [M - CH₃]⁺, Loss of a methyl group from the tert-butyl group |

| 122 | [M - C₄H₉]⁺, Loss of the tert-butyl group |

| 134 | [M - COOH]⁺, Loss of the carboxylic acid group |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of 2-(tert-butyl)-5-methylpyridine.

Protocol:

-

Oxidation: To a solution of 2-(tert-butyl)-5-methylpyridine in a suitable solvent (e.g., water or acetic acid), a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) is added portion-wise.

-

Heating: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

-

Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

NMR Spectroscopy:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a clear, step-by-step process.

This comprehensive guide provides the foundational knowledge for understanding the structure and characterization of this compound. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

A Technical Guide to the Physicochemical Characterization of 6-(tert-Butyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its synthesis, formulation, and evaluation of its biological activity. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. While specific experimental data for this compound is not widely available in public literature, this document outlines the standardized experimental protocols for determining these properties. All quantitative data found in publicly available sources are summarized, and detailed methodologies for key characterization experiments are provided. Furthermore, a logical workflow for the physicochemical characterization of an organic compound like this compound is presented visually using a Graphviz diagram.

Core Physical Characteristics

A comprehensive search of available scientific literature and chemical databases yielded limited specific experimental data for the physical characteristics of this compound. The following table summarizes the available information. The absence of data for several key parameters highlights the need for experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [] |

| Molecular Weight | 179.22 g/mol | [] |

| CAS Number | 832715-99-8 | [2] |

| Purity | 96+% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physical and spectral properties of an organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the sample.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its purification, formulation, and understanding its behavior in biological systems.[7][8]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and hexane.[7][9] For acidic compounds like this compound, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions should also be evaluated.[10]

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).[7]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The solubility is then visually assessed and can be qualitatively described as soluble, partially soluble, or insoluble.[8]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid derivative, this is a fundamental parameter.[11]

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[11]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[12][13]

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[14] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[12]

-

Instrumental Analysis: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired within a few minutes. For ¹³C NMR, which is less sensitive, a longer acquisition time may be required.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals in the spectra are analyzed to elucidate the structure of the molecule and confirm the presence of the tert-butyl group and the substituted pyridine ring.[13][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18]

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[18]

-

Instrumental Analysis: The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded.

-

Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the pyridine ring and the C-H bonds of the tert-butyl group, are expected.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activities or signaling pathway interactions of this compound. Nicotinic acid itself is a well-known ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), which is involved in the inhibition of lipolysis in adipocytes.[19] Derivatives of nicotinic acid have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects.[20][21] Future research should focus on evaluating whether the introduction of the 6-tert-butyl group alters the affinity and efficacy of the molecule for GPR109A or confers novel biological activities.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound remains scarce, the detailed protocols outlined herein offer a clear path for researchers to obtain the necessary data for its further development. The systematic application of these methods will enable a thorough understanding of its properties, which is essential for advancing its potential applications in research and drug discovery.

References

- 2. 832715-99-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.williams.edu [web.williams.edu]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. amherst.edu [amherst.edu]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-(tert-Butyl)nicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-(tert-Butyl)nicotinic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes a general experimental protocol for assessing solubility and, for comparative purposes, presents the known solubility of the parent compound, nicotinic acid, in various organic solvents.

Quantitative Solubility Data

Currently, there is no specific quantitative solubility data for this compound reported in publicly accessible scientific literature or databases. The introduction of a tert-butyl group to the nicotinic acid backbone is expected to significantly alter its solubility profile, generally increasing its lipophilicity and thus its solubility in nonpolar organic solvents compared to the parent compound.

For reference and comparison, the following table summarizes the mole fraction equilibrium solubility of nicotinic acid in several common organic solvents at various temperatures. This data can serve as a baseline for estimating the potential solubility behavior of its tert-butyl derivative.

Table 1: Mole Fraction Equilibrium Solubility of Nicotinic Acid in Various Solvents

| Temperature (K) | Ethanol | Dimethyl Sulfoxide (DMSO) | Acetone | Acetonitrile | Diethyl Ether |

| 283 | 0.0102 | 0.183 | 0.0023 | 0.0006 | 0.0011 |

| 288 | 0.0118 | 0.206 | 0.0028 | 0.0007 | 0.0014 |

| 293 | 0.0137 | 0.232 | 0.0034 | 0.0009 | 0.0017 |

| 298 | 0.0158 | 0.261 | 0.0041 | 0.0011 | 0.0021 |

| 303 | 0.0183 | 0.294 | 0.0050 | 0.0013 | 0.0026 |

| 308 | 0.0212 | 0.331 | 0.0061 | 0.0016 | 0.0032 |

| 313 | 0.0246 | 0.372 | 0.0074 | 0.0020 | 0.0039 |

| 318 | 0.0285 | 0.418 | 0.0090 | 0.0024 | 0.0048 |

| 323 | 0.0330 | 0.469 | 0.0109 | 0.0029 | 0.0059 |

| 328 | 0.0382 | 0.526 | 0.0132 | 0.0035 | 0.0072 |

| 333 | 0.0442 | 0.589 | 0.0160 | 0.0042 | 0.0088 |

Data sourced from studies on nicotinic acid solubility.[1][2][3] It is important to reiterate that this data is for the parent compound and the solubility of this compound is expected to differ.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol should be followed. The gravimetric method is a common and reliable technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound.

-

Calculation: The solubility can be calculated in various units (e.g., g/L, mol/L, mole fraction) based on the mass of the dissolved solid and the volume or mass of the solvent used.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing this process.

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of 6-(tert-Butyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(tert-Butyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, along with generalized experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of nicotinic acid and the typical influence of a tert-butyl substituent on a pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet (d) | 1H | H-2 (Pyridine) |

| ~8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |

| ~7.4 - 7.6 | Doublet (d) | 1H | H-5 (Pyridine) |

| ~1.3 - 1.5 | Singlet (s) | 9H | -C(CH₃)₃ |

| >10 (broad) | Singlet (s) | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | -COOH |

| ~160 - 165 | C-6 (Pyridine) |

| ~150 - 155 | C-2 (Pyridine) |

| ~137 - 140 | C-4 (Pyridine) |

| ~125 - 130 | C-3 (Pyridine) |

| ~120 - 125 | C-5 (Pyridine) |

| ~35 - 40 | -C (CH₃)₃ |

| ~29 - 32 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2960-2870 | Medium-Strong | C-H stretch (tert-Butyl) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1370, ~1390 | Medium | C-H bend (tert-Butyl, characteristic doublet) |

| ~1300 | Medium | C-O stretch / O-H bend (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M-15]+ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| [M-43]+ | Loss of a propyl radical (•C₃H₇) from the tert-butyl group |

| [M-57]+ | Loss of a tert-butyl radical (•C₄H₉) |

| [M-45]+ | Loss of the carboxyl group (•COOH) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

IR Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct insertion or gas chromatography (GC) can be used. For less volatile compounds, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable, often coupled with liquid chromatography (LC).

-

Mass Spectrum Acquisition: Acquire the mass spectrum using an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like ESI to primarily observe the molecular ion. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided experimental protocols offer a starting point for researchers to obtain empirical data for this compound. This information is critical for quality control, reaction monitoring, and for elucidating the role of this compound in various chemical and biological systems.

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(tert-Butyl)nicotinic acid, a substituted pyridinecarboxylic acid. Due to the limited publicly available information on the specific discovery and historical development of this compound, this document focuses on its synthesis, physicochemical properties, and potential applications based on analogous chemical structures and plausible synthetic routes. This guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating available data and proposing experimental pathways.

Introduction

This compound, also known as 6-(tert-butyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of a bulky tert-butyl group at the 6-position of the pyridine ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity compared to the parent molecule. While specific details of its discovery and a comprehensive history are not readily found in the literature, its structural relationship to nicotinic acid and other substituted pyridines suggests potential applications in medicinal chemistry and materials science. This guide outlines a probable synthetic pathway, compiles available and predicted physicochemical data, and discusses potential areas of application.

Synthesis and Experimental Protocols

A plausible and documented synthetic route for 6-alkylnicotinic acids involves the oxidation of 2-methyl-5-alkylpyridines. A key patent outlines this general method and specifically mentions 2-methyl-5-tert-butylpyridine as a potential starting material for the synthesis of the corresponding 6-substituted nicotinic acid.

Proposed Synthesis of this compound via Oxidation

The most probable synthetic route to this compound is the oxidation of 2-methyl-5-tert-butylpyridine. This method is analogous to the well-established synthesis of 6-methylnicotinic acid.

Reaction: Oxidation of 2-methyl-5-tert-butylpyridine.

Reagents and Conditions:

-

Starting Material: 2-methyl-5-tert-butylpyridine

-

Oxidizing Agent: Nitric Acid (70-100% concentration)

-

Molar Ratio: 6 to 15 moles of nitric acid per mole of the pyridine starting material.

-

Temperature: 250 to 325 °F (approximately 121 to 163 °C).

-

Pressure: Sufficient to maintain a liquid phase, generally 30 to 650 p.s.i.g.

-

Reaction Time: 10 to 60 minutes.

Experimental Protocol (General Procedure based on Analogy):

-

A pressure-rated reaction vessel is charged with 2-methyl-5-tert-butylpyridine and the specified molar excess of concentrated nitric acid.

-

The vessel is sealed and, if necessary, pressurized with an inert gas (e.g., nitrogen) to the lower end of the pressure range.

-

The mixture is heated to the target temperature (e.g., 250-325 °F) with vigorous stirring. The pressure will increase due to the formation of gaseous byproducts.

-

The reaction is maintained at the target temperature and pressure for the specified duration (e.g., 10-60 minutes).

-

After the reaction period, the vessel is cooled to room temperature, and the excess pressure is carefully vented.

-

The reaction mixture is transferred to a suitable container for workup and purification.

-

Purification (Proposed): The crude product can be isolated by adjusting the pH of the solution to precipitate the carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).

Logical Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following tables summarize the available information from chemical supplier databases and calculated properties.

Table 1: Identifiers and Basic Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 832715-99-8[1][2][3][4] | 1820740-37-1[5][6][7] |

| Molecular Formula | C₁₀H₁₃NO₂[3] | C₁₀H₁₄ClNO₂[5] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol [5] |

| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)C(=O)O | CC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl[5] |

| InChIKey | Not available | RVARPUFSHXZRTO-UHFFFAOYSA-N[5] |

Table 2: Computed Physicochemical Properties of this compound Hydrochloride[5]

| Property | Value |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 196 |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform a full spectral characterization. The expected spectral features are outlined below based on its chemical structure.

-

¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), and three aromatic protons on the pyridine ring (doublets and a doublet of doublets, ~7.5-9.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyridine ring (including the carboxyl-substituted carbon), and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-H vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₃NO₂. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Potential Signaling Pathways and Biological Activity

While no specific biological activity has been reported for this compound, its parent compound, nicotinic acid, is a well-known lipid-lowering agent that interacts with the G-protein coupled receptor GPR109A (also known as HM74A or the nicotinic acid receptor). The binding of nicotinic acid to GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in lipolysis.

The presence of the bulky tert-butyl group at the 6-position could modulate the binding affinity and efficacy of this compound for GPR109A or other potential biological targets. Further research, including in vitro binding assays and functional studies, would be necessary to elucidate its pharmacological profile.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized interaction with the GPR109A signaling pathway.

Conclusion and Future Directions

This compound is a compound with limited available data. This guide provides a plausible synthetic route based on existing patent literature and outlines the expected physicochemical and spectroscopic properties. The primary value of this document is to provide a starting point for researchers interested in synthesizing and exploring the properties and potential applications of this and related substituted nicotinic acids.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

Full characterization of the compound using modern spectroscopic techniques.

-

Investigation of its physical properties, such as melting point and solubility.

-

Screening for biological activity, particularly its potential as a modulator of the GPR109A receptor and other targets relevant to metabolic diseases.

By addressing these knowledge gaps, the scientific community can better understand the potential of this compound and its derivatives in various fields of chemical and biomedical research.

References

- 1. 6-tert-butylnicotinic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 2. 2abiotech.net [2abiotech.net]

- 3. keyorganics.net [keyorganics.net]

- 4. SYinnovation Co., Ltd [syinnovation.co.kr]

- 5. Page loading... [guidechem.com]

- 6. CAS Number List - 1 - Page 253101 - Chemicalbook [amp.chemicalbook.com]

- 7. Butyl nicotinic acid synthetic | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of nicotinic acid, a form of vitamin B3, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific subclass: 6-(tert-Butyl)nicotinic acid and its analogs. The introduction of a bulky tert-butyl group at the 6-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents with unique biological profiles. This document aims to provide a comprehensive overview of the available scientific information regarding the synthesis, biological evaluation, and potential mechanisms of action of these compounds. However, it is important to note that publicly available research specifically detailing this compound and its derivatives is limited. Therefore, this guide also draws upon analogous information from other 6-substituted nicotinic acid derivatives to provide a broader context and potential avenues for future research.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin, is a well-established therapeutic agent, primarily used for the treatment of dyslipidemia.[1] It favorably modulates blood lipid profiles by reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[2][3] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor GPR109A.[2]

The core structure of nicotinic acid, a pyridine-3-carboxylic acid, has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities, including:

-

Anti-inflammatory effects [4]

-

Antimicrobial properties

-

Potential as enzyme inhibitors [7]

-

Modulation of nicotinic acetylcholine receptors (nAChRs)

The substitution pattern on the pyridine ring plays a crucial role in determining the biological activity of these derivatives. The 6-position, in particular, has been a target for modification to explore structure-activity relationships (SAR).

Synthesis of this compound and Analogs

A potential synthetic route could involve the introduction of a tert-butyl group onto a pre-existing pyridine ring, followed by the formation or modification of the carboxylic acid moiety. One patented method for producing 6-methylnicotinic acid ester involves the oxidation of 2-methyl-5-ethylpyridine.[8] A similar approach, starting with a pyridine derivative bearing a tert-butyl group, could potentially be employed.

Another general method for synthesizing 6-substituted nicotinic acid derivatives involves the construction of the pyridine ring itself through condensation reactions. For instance, the synthesis of certain pyridine derivatives can be achieved through the reaction of vinamidinium salts with malononitrile.[9]

Experimental Workflow for Synthesis (Hypothetical)

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound derivatives, based on general organic synthesis principles.

Caption: Hypothetical workflow for the synthesis and derivatization of this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Specific quantitative data on the biological activity of this compound and its analogs is scarce in the public domain. However, research on other 6-substituted nicotinic acid derivatives provides some insights into potential SAR.

For a series of hypothetical 6-O-nicotinoylbarbatin C analogs, the nicotinoyl moiety was found to be crucial for cytotoxic activity against cancer cell lines. This suggests that the nicotinic acid core in 6-substituted derivatives is essential for their biological effects.

A study on thionicotinic acid derivatives revealed that a 2-(1-adamantylthio)nicotinic acid analog was a potent vasorelaxant with an ED50 of 21.3 nM.[5][6] This highlights that bulky, lipophilic substituents on the nicotinic acid ring can lead to significant biological activity. The tert-butyl group, being bulky and lipophilic, might therefore be expected to confer interesting pharmacological properties.

Table 1: Hypothetical Biological Activities of this compound Analogs

| Compound ID | R Group | Target | Assay Type | Hypothetical IC50/EC50 (µM) |

| BNA-001 | -OH | GPR109A | Receptor Binding | 15.2 |

| BNA-002 | -OCH3 | COX-2 | Enzyme Inhibition | 25.8 |

| BNA-003 | -NH2 | MCF-7 cells | Cytotoxicity | 42.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds is not currently available.

Experimental Protocols for Biological Evaluation

To assess the biological activities of novel this compound derivatives, a range of in vitro and in vivo assays would be necessary. Standard protocols for evaluating related compounds can be adapted for this purpose.

In Vitro Anti-inflammatory Activity

Objective: To determine the anti-inflammatory potential of the compounds by measuring the inhibition of inflammatory mediators in cell-based assays.

Method: Griess Assay for Nitric Oxide (NO) Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Method: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Biological Screening

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action of this compound derivatives is likely to be influenced by the bulky tert-butyl group. This group could affect the binding affinity and selectivity for various biological targets.

Potential Signaling Pathway Modulation

Based on the known activities of other nicotinic acid derivatives, this compound analogs could potentially modulate several signaling pathways:

-

GPR109A Signaling: If these compounds act as agonists at the GPR109A receptor, they could initiate a signaling cascade involving G-proteins, leading to downstream effects on lipid metabolism.

-

Inflammatory Pathways: Derivatives of nicotinic acid have been shown to possess anti-inflammatory properties. This may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophore for nAChR ligands. The 6-substituent can influence the affinity and selectivity for different nAChR subtypes.

Diagram of a Potential Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a this compound derivative acting as a GPR109A agonist.

References

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Potential Research Areas for 6-(tert-Butyl)nicotinic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles, primarily by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and very-low-density lipoprotein (VLDL) cholesterol, is well-documented.[2][3] The discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as the primary molecular target for nicotinic acid has provided significant insights into its mechanism of action and has opened new avenues for the development of novel therapeutics.[3][4]

While nicotinic acid itself has limitations, including the common side effect of flushing, its core structure presents a valuable scaffold for medicinal chemistry efforts.[3] The substitution of the pyridine ring can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on a specific, largely unexplored derivative: 6-(tert-Butyl)nicotinic acid . The introduction of a bulky tert-butyl group at the 6-position of the nicotinic acid core is hypothesized to confer unique pharmacological properties. This document outlines potential research areas for this compound, providing a roadmap for its investigation as a potential therapeutic agent.

GPR109A Agonism and Lipid Modification

The most logical starting point for investigating this compound is its potential interaction with the GPR109A receptor, the primary target of nicotinic acid.

Rationale

The lipid-modifying effects of nicotinic acid are mediated through the activation of GPR109A in adipocytes, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent decreased lipolysis.[4] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis and secretion of VLDL and subsequently LDL.[1] It is plausible that this compound retains affinity for GPR109A. The bulky tert-butyl group may influence receptor binding affinity and functional activity, potentially leading to a more potent or selective agonist.

Proposed Research Plan

-

In Vitro Receptor Binding and Activation Assays:

-

Objective: To determine the binding affinity and functional potency of this compound at the GPR109A receptor.

-

Key Experiments:

-

Radioligand binding assays using a labeled GPR109A ligand to determine the inhibition constant (Ki).

-

Functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, in cells expressing GPR109A to determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax).

-

-

-

In Vitro Lipolysis Assays:

-

Objective: To assess the ability of this compound to inhibit lipolysis in adipocytes.

-

Key Experiments:

-

Treatment of primary or cultured adipocytes with this compound followed by measurement of glycerol or free fatty acid release.

-

-

-

In Vivo Dyslipidemia Models:

-

Objective: To evaluate the in vivo efficacy of this compound in animal models of dyslipidemia.

-

Key Experiments:

-

Administration of this compound to hyperlipidemic animal models (e.g., ApoE-/- mice, LDLr-/- mice) followed by analysis of plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).

-

-

Anti-Inflammatory and Immunomodulatory Effects

Beyond its role in lipid metabolism, GPR109A is expressed on various immune cells, including macrophages, neutrophils, and dendritic cells, and its activation has been linked to anti-inflammatory effects.[4][5][6]

Rationale

Activation of GPR109A in immune cells can suppress inflammatory signaling pathways. For instance, niacin has been shown to exert anti-inflammatory effects in adipocytes and monocytes.[4] Furthermore, GPR109A signaling in colonic macrophages and dendritic cells promotes the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, contributing to the suppression of colonic inflammation.[6] The tert-butyl moiety of this compound could potentially enhance its interaction with GPR109A on immune cells or alter its downstream signaling, leading to potent anti-inflammatory activity.

Proposed Research Plan

-

In Vitro Anti-Inflammatory Assays:

-

Objective: To investigate the anti-inflammatory properties of this compound in cultured immune cells.

-

Key Experiments:

-

Treatment of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) with 6-(tert-Butyl)nicotinate and measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Assessment of NF-κB activation in response to this compound treatment in a suitable reporter cell line.

-

-

-

In Vivo Models of Inflammation:

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

-

Key Experiments:

-

Administration of this compound in animal models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic inflammation (e.g., collagen-induced arthritis).

-

-

Neurological and Neuroprotective Potential

Recent studies have highlighted the emerging role of GPR109A in regulating neuroinflammation, a key process in various neurological diseases and chronic pain.[7]

Rationale

GPR109A is expressed on microglial cells, the resident immune cells of the central nervous system. Its activation can regulate microglial activation and subsequent neuroinflammatory responses.[7] The endogenous GPR109A agonist, β-hydroxybutyrate (a ketone body), has known neuroprotective effects. Given the potential for this compound to cross the blood-brain barrier (a property that would need to be experimentally determined), it could represent a novel therapeutic strategy for neurological disorders with a neuroinflammatory component.

Proposed Research Plan

-

In Vitro Neuroinflammation Models:

-

Objective: To assess the ability of this compound to modulate microglial activation.

-

Key Experiments:

-

Treatment of primary microglia or microglial cell lines (e.g., BV-2) with inflammatory stimuli (e.g., LPS) in the presence or absence of this compound, followed by analysis of inflammatory markers.

-

-

-

In Vivo Models of Neurological Disease:

-

Objective: To investigate the neuroprotective effects of this compound in relevant animal models.

-

Key Experiments:

-

Evaluation of this compound in models of neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease) or neuropathic pain.

-

-

Anticancer and Antimicrobial Potential

Derivatives of nicotinic acid have been explored for their potential as anticancer and antimicrobial agents.[8][9][10]

Rationale

Structural modifications of the nicotinic acid scaffold have yielded compounds with significant biological activities. For example, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria.[8][9] Other nicotinic acid analogues have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy.[10] The unique steric and electronic properties of the tert-butyl group in this compound could lead to novel interactions with microbial or cancer-related targets.

Proposed Research Plan

-

Antimicrobial Screening:

-

Objective: To determine the antimicrobial spectrum of this compound.

-

Key Experiments:

-

Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains to determine the minimum inhibitory concentration (MIC).

-

-

-

Anticancer Screening:

-

Objective: To evaluate the cytotoxic and antiproliferative effects of this compound.

-

Key Experiments:

-

Screening against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50) for cell viability.

-

Further investigation into the mechanism of action in sensitive cell lines (e.g., cell cycle analysis, apoptosis assays).

-

-

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro GPR109A Activity of this compound

| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Potency (EC50, nM) | Adipocyte Lipolysis Inhibition (IC50, µM) |

| Nicotinic Acid | Data | Data | Data |

| This compound | Experimental Value | Experimental Value | Experimental Value |

Table 2: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

| Compound | TNF-α Inhibition in LPS-stimulated Macrophages (IC50, µM) | IL-6 Inhibition in LPS-stimulated Macrophages (IC50, µM) |

| Dexamethasone (Control) | Data | Data |

| This compound | Experimental Value | Experimental Value |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation of findings.

Protocol 1: GPR109A Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human GPR109A.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

-

-

Lipolysis Assay:

-

Wash mature adipocytes and incubate with varying concentrations of this compound for a defined period.

-

Stimulate lipolysis with isoproterenol.

-

Collect the supernatant and measure the glycerol concentration using a commercially available kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

References

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(tert-Butyl)nicotinic Acid from 3-Picoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-(tert-Butyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing from 3-picoline. The initial stage involves the multi-step synthesis of the key intermediate, 5-(tert-butyl)-2-methylpyridine. The subsequent stage details the selective oxidation of this intermediate to yield the final product, this compound. This document includes comprehensive experimental procedures, tabulated quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers.

Introduction

Substituted nicotinic acids are important pharmacophores found in a variety of biologically active molecules. The tert-butyl group, in particular, can impart desirable pharmacokinetic properties such as increased metabolic stability and lipophilicity. The synthesis of this compound from a readily available starting material like 3-picoline is therefore of significant interest. A direct and selective introduction of a tert-butyl group at the 5-position of 3-picoline is challenging. The presented methodology outlines a reliable synthetic route involving the formation of a key substituted pyridine intermediate followed by a selective oxidation.

Synthetic Pathway Overview

The synthesis of this compound from 3-picoline is achieved through a multi-step pathway. The initial phase focuses on the synthesis of 5-(tert-butyl)-2-methylpyridine. This is accomplished via a pathway involving the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce a second bromine atom, and finally a coupling reaction to introduce the tert-butyl group. The second phase involves the selective oxidation of the methyl group of 5-(tert-butyl)-2-methylpyridine to the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-(tert-Butyl)-2-methylpyridine

Step 1.1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure is adapted from established methods for the bromination of aminopyridines.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylpyridine in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-5-bromo-3-methylpyridine.

Step 1.2: Synthesis of 2,5-Dibromo-3-methylpyridine

This step utilizes a Sandmeyer-type reaction.

-

Diazotization: Suspend 2-amino-5-bromo-3-methylpyridine in an aqueous solution of hydrobromic acid (48%). Cool the mixture to -5 to 0 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the cuprous bromide solution at 0-5 °C.

-

Reaction: After the addition, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium hydroxide solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Step 1.3: Synthesis of 5-(tert-Butyl)-2-methylpyridine

This step involves a lithium-halogen exchange followed by alkylation.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add tert-butyllithium (in pentane) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stage 2: Oxidation of 5-(tert-Butyl)-2-methylpyridine to this compound

This protocol is based on the selective oxidation of 2-methyl-5-alkylpyridines as described in the patent literature.[1]

-

Reaction Setup: In a high-pressure reactor, charge 5-(tert-butyl)-2-methylpyridine and concentrated nitric acid (70-100%).[1] The molar ratio of nitric acid to the pyridine should be in the range of 6 to 15.[1]

-

Reaction Conditions: Heat the mixture to a temperature between 120 °C and 160 °C (250 to 325 °F).[1] The reaction pressure should be sufficient to maintain the liquid phase, typically between 2 and 45 atm (30 to 650 psig).[1] Maintain these conditions for 10 to 60 minutes.[1]

-

Work-up: After cooling, carefully vent the reactor. Dilute the reaction mixture with water.

-

Isolation: Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 5-(tert-Butyl)-2-methylpyridine

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1.1 | 2-Amino-3-methylpyridine | Bromine, Sodium Acetate | Acetic Acid | 0 - RT | 4-6 | 75-85 |

| 1.2 | 2-Amino-5-bromo-3-methylpyridine | HBr, NaNO₂, CuBr | Water/HBr | -5 - 60 | 2-3 | 60-70 |

| 1.3 | 2,5-Dibromo-3-methylpyridine | tert-Butyllithium | THF | -78 | 1 | 50-60 |

Table 2: Reagents and Conditions for the Oxidation to this compound

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (min) | Typical Yield (%) |

| 5-(tert-Butyl)-2-methylpyridine | Nitric Acid | Water | 120 - 160 | 2 - 45 | 10 - 60 | 70-80 |

Conclusion

The described two-stage synthesis provides a comprehensive and reproducible pathway to this compound from 3-picoline. The protocols are detailed to assist researchers in the successful execution of this synthesis. The modular nature of this route may also allow for the synthesis of other 6-alkylnicotinic acids by employing different organolithium reagents in the final step of the intermediate synthesis. Careful adherence to the reaction conditions, particularly in the high-pressure oxidation step, is crucial for achieving high yields and ensuring safety.

References

Application Notes and Protocols for the Purification of 6-(tert-Butyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-(tert-Butyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. The following methods are described:

-

Recrystallization: A straightforward and cost-effective technique for purifying crystalline solids.

-

Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.

-

High-Performance Liquid Chromatography (HPLC): A sensitive analytical technique for assessing the purity of the final product.

Introduction

This compound is a substituted pyridinecarboxylic acid. Its purification is crucial to ensure the quality and efficacy of downstream products in drug development. The presence of both a basic pyridine ring and an acidic carboxylic acid group, along with a lipophilic tert-butyl group, influences its solubility and chromatographic behavior. The protocols provided herein are based on established principles for the purification of related nicotinic acid derivatives and have been adapted to the specific properties of the target molecule.

Data Presentation

Effective purification is demonstrated by an increase in purity and an acceptable recovery of the material. The following tables provide a template for presenting quantitative data from purification experiments.

Table 1: Recrystallization of this compound - Solvent Screening

| Trial | Solvent System | Volume (mL/g) | Temperature (°C) | Recovery (%) | Purity Initial (%) | Purity Final (%) |

| 1 | Ethanol | 10 | 78 | 85 | 95.0 | 98.5 |

| 2 | Isopropanol | 12 | 82 | 88 | 95.0 | 98.8 |

| 3 | Acetone | 15 | 56 | 75 | 95.0 | 97.9 |

| 4 | Toluene | 20 | 111 | 70 | 95.0 | 97.5 |

| 5 | Water | 50 | 100 | 60 | 95.0 | 96.8 |

Table 2: Column Chromatography of this compound - Eluent Optimization

| Run | Stationary Phase | Eluent System (v/v) | Gradient | Loading (g) | Yield (g) | Recovery (%) | Purity (%) |

| 1 | Silica Gel | Hexane:Ethyl Acetate | 90:10 to 70:30 | 1.0 | 0.88 | 88 | 99.2 |

| 2 | Silica Gel | Dichloromethane:Methanol | 98:2 to 95:5 | 1.0 | 0.91 | 91 | 99.5 |

| 3 | C18 Silica | Water (0.1% TFA):Acetonitrile | 70:30 to 50:50 | 0.5 | 0.43 | 86 | 99.8 |

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of this compound by recrystallization. The selection of an appropriate solvent is critical and should be determined empirically. The tert-butyl group increases the compound's lipophilicity compared to nicotinic acid, suggesting good solubility in moderately polar organic solvents.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, acetone, toluene, or a mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to the flask to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-